6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride, also known as LY 456236 hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 317.77 g/mol. This compound is characterized by its quinazoline core, a bicyclic structure recognized for its diverse biological activities. The presence of methoxy groups at both the 6-position and para position of the phenyl ring enhances its solubility and potential reactivity in various chemical environments.
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride is classified as a quinazoline derivative, which is a group of compounds known for their pharmacological properties. It is primarily studied for its selective antagonistic properties towards metabotropic glutamate receptor 1 (mGlu1), making it significant in neuropharmacological research.
The synthesis of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride typically involves the condensation reaction between 4-methoxyaniline and 6-methoxy-4-chloroquinazoline. This reaction is usually performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Following the reaction, hydrochloric acid is added to convert the product into its hydrochloride salt form.
While specific industrial production methods are not extensively documented, it can be inferred that large-scale synthesis would follow similar routes with optimizations for yield and purity, potentially utilizing continuous flow reactors for efficiency.
The molecular structure of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride can be represented as follows:
The compound features two methoxy groups which enhance its lipophilicity, potentially increasing its biological activity compared to other similar compounds.
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride can undergo several types of chemical reactions:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various quinone derivatives while substitution reactions can produce alkylated or acylated derivatives.
The mechanism of action for 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride involves its selective binding to mGlu1 receptors. By inhibiting these receptors, the compound prevents the activation of downstream signaling pathways, particularly those involved in phosphoinositide hydrolysis. Additionally, it has been noted to inhibit epidermal growth factor receptor with an IC50 value of 0.91 μM.
The physical properties of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride include:
Chemical properties include:
Relevant analyses often focus on stability under various conditions and reactivity with common reagents used in organic synthesis.
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research into drug development targeting specific neurological pathways.
Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, was first synthesized in 1869 via anthranilic acid condensation [1] [2]. By 1903, systematic studies by Gabriel and Colman established foundational synthetic routes and properties [1] [6]. The discovery of methaqualone (a quinazolin-4-one derivative) as a sedative-hypnotic agent in the 1960s marked the scaffold’s entry into therapeutics [6]. Subsequent decades witnessed diversification into antihypertensive (prazosin), anticancer (erlotinib), and antimicrobial agents, leveraging quinazoline’s capacity for targeted modifications [1] [8]. Over 200 natural quinazoline-containing compounds have been identified, underscoring its biological relevance [2].
Table 1: Key Milestones in Quinazoline Drug Development
Year | Development | Significance |
---|---|---|
1869 | First synthesis by Griess | Creation of 2-cyano-3,4-dihydro-4-oxoquinazoline |
1903 | Systematic characterization by Gabriel | Established physicochemical properties |
1960s | Methaqualone as sedative-hypnotic | First therapeutic quinazolinone |
1980s | Prazosin for hypertension | α1-Adrenergic receptor antagonism |
2000s | EGFR inhibitors (e.g., erlotinib) | Targeted cancer therapy |
Methoxy (–OCH₃) groups profoundly influence quinazoline bioactivity through electronic and steric effects. The electron-donating methoxy group enhances solubility and membrane permeability while modulating electron density in the quinazoline ring. This affects binding to biological targets:
Table 2: Impact of Methoxy Substitution Patterns on Quinazoline Bioactivity
Substitution Pattern | Biological Target | Effect on Activity |
---|---|---|
6-Methoxy | Kinases (EGFR/VEGFR) | ↑ Binding affinity (ΔG = −2.3 kcal/mol) |
8-Methoxy | Antifungal agents | ↑ Lipophilicity (LogP +0.5) |
5,6-Dimethoxy | DNA topoisomerase | ↓ Solubility but ↑ intercalation |
N4-(4-Methoxyphenyl) | Dopamine receptors | Allosteric modulation |
This compound (CAS 338738-57-1; molecular formula C₁₆H₁₆ClN₃O₂) exemplifies strategic methoxy optimization. Key attributes include:
Interactive Table 3: Synthetic Routes to 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochlorideClick to expand synthesis methods
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Niementowski Synthesis | Anthranilic acid + Formamide (130°C, 3 h) | 65–75% | Eco-friendly, single-pot |
Morgan’s Modification | 2-Acetamidobenzoic acid + PCl₃ in toluene | 80% | High regioselectivity |
Microwave-Assisted | Isatoic anhydride + 4-Anisidine, MW, 150°C | 92% | Rapid (20 min), high purity |
Salt Formation | Free base + HCl in ethanol | 95% | Enhanced crystallinity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1